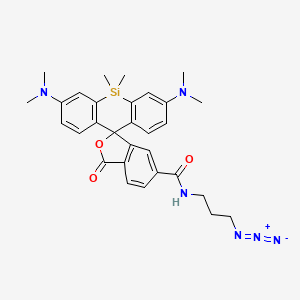

SiR-azide

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H34N6O3Si |

|---|---|

Molecular Weight |

554.7 g/mol |

IUPAC Name |

N-(3-azidopropyl)-3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |

InChI |

InChI=1S/C30H34N6O3Si/c1-35(2)20-9-12-23-26(17-20)40(5,6)27-18-21(36(3)4)10-13-24(27)30(23)25-16-19(8-11-22(25)29(38)39-30)28(37)32-14-7-15-33-34-31/h8-13,16-18H,7,14-15H2,1-6H3,(H,32,37) |

InChI Key |

OLQMSAFFZAHHET-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCCN=[N+]=[N-])C(=O)O3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sir Azide

Synthetic Routes to Silicon Rhodamine (SiR) Core Structures

The silicon rhodamine core, where a silicon atom replaces the bridging oxygen of conventional rhodamines, offers red-shifted fluorescence properties. rsc.orgnih.gov Several synthetic strategies have been developed to access this core structure. One approach involves the acid-mediated condensation of resorcinols or 3-aminophenols with anhydrides, a classic method for rhodamine synthesis, although its harsh conditions can limit the incorporation of diverse functionalities. nih.govacs.org

An alternative, more general strategy for synthesizing SiR dyes utilizes bis(2-bromophenyl)silane intermediates. nih.govacs.org These dibromides undergo metal/bromide exchange to form bis-aryllithium or bis(aryl Grignard) intermediates. nih.govacs.org These intermediates can then react with anhydride (B1165640) or ester electrophiles to construct the SiR xanthene core. nih.govacs.org This method is reported to be efficient, typically requiring only 3-5 steps, and allows for the synthesis of a variety of SiR dyes with different substitution patterns. nih.govacs.org

Another route explored for SiR synthesis involves Suzuki-Miyaura coupling. beilstein-journals.org While efforts have been made to access amino-substituted silicon rhodamines via palladium catalysis for potential conversion to azides, challenges related to reaction conditions and coupling partners have been noted. beilstein-journals.org

Strategies for Azide (B81097) Functionalization of SiR Scaffolds

Introducing the azide functional group onto the SiR scaffold is a key step in creating clickable SiR derivatives like SiR-azide. This functionalization allows the SiR fluorophore to participate in bioorthogonal reactions, such as click chemistry. spirochrome.comspirochrome.com

One method for azide functionalization involves starting from amino Si-rhodamines. These intermediates can be subjected to diazotization followed by displacement with an azide ion to yield the desired azido (B1232118) Si-rhodamines. pnas.org This approach has been used to generate a variety of azido Si-rhodamine probes. pnas.org

Functionalization can also be achieved through modifications at the silicon atom of the SiR core. Chloropropyl silanes, which include functional handles, can be elaborated into clickable azides. rsc.orgumassmed.edu However, direct treatment of iodopropylsilyl dyes with azide has been shown to result in both iodide displacement and undesired reaction at the central carbon of the rhodamine scaffold, a known site of nucleophilic attack. rsc.orgumassmed.edu To address this, symmetrical substitution of the rhodamine at the ortho positions of the pendant phenyl ring can sterically shield the central carbon from nucleophilic attack. umassmed.edu

Introduction of Azidopropyl Linkers

This compound is specifically described as the 3-azidopropyl derivative of silicon rhodamine. spirochrome.comspirochrome.com This indicates a common strategy involves incorporating an azidopropyl linker onto the SiR scaffold. This linker provides the azide group at a distance from the fluorophore core, which can be beneficial for subsequent conjugation reactions and minimizing potential interference with the fluorophore's properties. The synthesis of Si-bridge-modified SiRs with linkers suitable for ligation, such as halogen propyl and azidopropyl, has been achieved, expanding the possibilities for creating SiR conjugates. mdpi.com

Modular Synthesis Approaches

Modular synthesis offers a flexible and efficient way to generate diverse libraries of compounds, including azide-functionalized molecules. rsc.orgresearchgate.net This approach typically involves coupling pre-synthesized building blocks. For this compound derivatives, modular synthesis can involve preparing the SiR core and the azide-containing linker or module separately and then joining them.

An efficient and modular synthesis route to azide-functionalized Si-rhodamines has been developed starting from various bromoanilines. pnas.org This route involves protecting the bromoanilines, performing lithium-halogen exchange, and adding the resulting species to Si-xanthone, followed by acidic workup to yield amino Si-rhodamines. pnas.org The amino group can then be converted to the azide. pnas.org This modular approach allows for the incorporation of different substituents on the bromoaniline precursors, leading to a variety of azido Si-rhodamine probes. pnas.org

Modular synthesis is also highlighted in the context of creating diverse azide-containing building blocks for click chemistry, a reaction type in which this compound participates. nih.gov Strategies for high-throughput synthesis of azide libraries suitable for direct click chemistry have been reported. nih.gov

Design Principles for this compound Derivatives

The design of this compound derivatives focuses on tuning their chemical reactivity and enhancing their performance for specific applications, particularly in biological imaging and labeling.

Structural Modifications for Tuned Reactivity

The reactivity of the azide group in this compound is central to its utility in click chemistry. This compound reacts with terminal alkyne derivatives in the presence of copper(I) to form 1,2,3-triazole linkages (CuAAC). spirochrome.comspirochrome.com It can also react with strained alkynes, such as DIFO or DIBO, without the need for copper catalysis (SPAAC). spirochrome.comspirochrome.com

Structural modifications to the azide itself or the surrounding SiR scaffold can influence the reaction kinetics of these click reactions. For instance, the reactivity of azides in strain-promoted alkyne-azide cycloadditions can be affected by steric interactions. nih.gov Tertiary azides, for example, exhibit decreased reactivity with sterically demanding dibenzocyclooctynes compared to primary or secondary azides. nih.gov While this compound typically features a primary azidopropyl group, understanding these steric effects is important for designing probes for reactions with different alkyne partners.

The electronic properties of the azide and the alkyne also play a role in click chemistry reactivity. acs.orgresearchgate.net Electron-deficient dipolarophiles tend to react more readily with azides in the azide-alkyne cycloaddition, which is primarily controlled by the HOMO-LUMO interaction between the azide and the dipolarophile. researchgate.net

Scaffold Engineering for Enhanced Performance

Beyond the azide functionality, modifications to the SiR scaffold itself are crucial for optimizing the performance of this compound derivatives. Scaffold engineering aims to improve properties such as photophysical characteristics, targeting specificity, and cellular permeability.

Modifications to the bridging silicon atom in SiR dyes can significantly impact their spectral properties. rsc.org For example, diphenyl and divinylsilyl dyes show a red-shift compared to standard dimethylsilyl SiRs. rsc.org Incorporating different substituents on the silyl (B83357) bridge represents an opportunity to tune the dye behavior and tether Si-dyes to sensors or biomolecules. rsc.org

The substitution pattern on the aniline (B41778) nitrogens and other parts of the SiR scaffold can also be varied through modular synthesis, allowing for the fine-tuning of the dye's properties. acs.org For instance, azetidine (B1206935) donors have been shown to improve the quantum yield of rhodamines compared to dimethylamine (B145610) groups. rsc.org Si-modification is well tolerated within this scaffold, and diphenylsilyl and chloropropylsilyl dyes in the azetidine series have shown improved brightness. rsc.org

Scaffold engineering can also involve incorporating elements for specific targeting or sensing. While the azide group allows for conjugation to various molecules, the SiR scaffold can be modified to include targeting ligands or sensor components directly. rsc.org This enables applications such as no-wash labeling and targeted imaging. rsc.org The azetidinecarboxamide core, for example, can suppress twisted intramolecular charge transfer (TICT), enhancing fluorescence quantum yield, and its carbonyl group provides a site for conjugating targeting ligands. researchgate.net

Research findings demonstrate the impact of structural modifications on SiR dye properties. For example, introducing an oxygen substituent at the silicon center resulted in a notable red-shift in absorption. nih.gov

Reaction Mechanisms in Bioorthogonal Conjugation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with SiR-azide

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction. It involves the reaction of an azide (B81097), such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted triazole.

The currently accepted mechanism for CuAAC involves a stepwise process rather than a concerted cycloaddition. The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne. This intermediate then coordinates with the azide.

The precise nature of the subsequent steps has been a subject of study, with evidence pointing towards the involvement of polynuclear copper intermediates. A proposed pathway involves the formation of a six-membered copper-containing metallacycle. This intermediate then undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. The reaction is characterized by its high regioselectivity and rapid kinetics, which are significantly accelerated compared to the uncatalyzed thermal cycloaddition.

The use of CuAAC in biological systems presents challenges due to the cytotoxicity of free copper ions. To mitigate this, the copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. Furthermore, the copper(I) ion is stabilized by coordinating ligands.

These ligands play a critical role in protecting the copper from oxidation, enhancing its catalytic activity, and reducing its toxicity. A variety of ligands have been developed for this purpose, with tris-(triazolylmethyl)amine ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble derivatives (e.g., THPTA) being among the most common. The optimization of the ligand and the copper source is crucial for achieving high reaction efficiency and yield in bioconjugation reactions involving sensitive biomolecules, while minimizing cellular damage. For fluorescent probes like this compound, ensuring the stability of the fluorophore under the catalytic conditions is also a key consideration in optimizing the reaction protocol.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

To circumvent the issue of copper toxicity in live-cell imaging, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) to react with an azide. This compound is readily employed in SPAAC for the labeling of biomolecules in living systems.

The rate of the SPAAC reaction is highly dependent on the structure of the strained alkyne. Several generations of cyclooctynes have been developed to enhance reaction kinetics. Common examples include:

DIFO (Difluorinated cyclooctyne): Features electron-withdrawing fluorine atoms that increase the reactivity of the alkyne.

DIBO (Dibenzocyclooctynol): Incorporates fused benzene (B151609) rings that increase ring strain.

BCN (Bicyclo[6.1.0]nonyne): A conformationally strained and relatively small cyclooctyne.

DBCO (Dibenzocyclooctyne), also known as ADIBO (Azadibenzocyclooctyne): One of the most widely used strained alkynes due to its high reactivity and stability.

The reaction of this compound with these strained alkynes proceeds via a [3+2] dipolar cycloaddition, leading to the formation of a stable triazole linkage. The choice of the strained alkyne is often a balance between reactivity, stability, and hydrophilicity for a given biological application. For instance, DBCO is known for its rapid reaction kinetics with azides.

| Strained Alkyne | Typical Second-Order Rate Constant with Benzyl (B1604629) Azide (M⁻¹s⁻¹) | Key Feature |

| DIFO | ~0.3 | Electronically activated |

| BCN | ~0.1 | Conformationally strained |

| DBCO/ADIBO | ~1.0 | High ring strain, fast kinetics |

Note: The kinetic data presented are for a model azide (benzyl azide) and serve as a general reference for the relative reactivity of these strained alkynes. Specific rates with this compound may vary.

SPAAC reactions are highly effective in aqueous buffers and complex biological media, a critical requirement for bioconjugation. The kinetics of the reaction are typically second-order, depending on the concentrations of both the this compound and the strained alkyne. The efficiency of labeling in a biological context is influenced by several factors, including the local concentrations of the reactants, steric hindrance around the azide and alkyne moieties, and the stability of the strained alkyne to side reactions with other biological nucleophiles, such as thiols. Despite being generally slower than CuAAC, the catalyst-free nature of SPAAC makes it the preferred method for many live-cell and in vivo labeling applications with this compound.

Comparative Analysis of Azide-Alkyne Cycloaddition Modalities

The choice between CuAAC and SPAAC for conjugating this compound depends on the specific experimental context.

CuAAC offers superior reaction kinetics, often orders of magnitude faster than SPAAC. This can be advantageous for in vitro applications where speed is critical and the potential for copper toxicity can be managed, such as in the preparation of fluorescently labeled proteins or nucleic acids for subsequent analysis. The small size of the terminal alkyne is also less likely to cause steric perturbation of the labeled molecule compared to the bulky strained cyclooctynes.

SPAAC , on the other hand, is the method of choice for applications in living systems. Its bioorthogonality in the absence of a toxic catalyst allows for the labeling of molecules on the surface of or inside living cells with minimal perturbation of cellular processes. However, the generally slower reaction rates of SPAAC may require higher concentrations or longer reaction times to achieve sufficient labeling. Furthermore, the hydrophobicity and bulkiness of many strained alkynes can sometimes influence the properties of the labeled biomolecule.

In a proteomics study comparing the two methods for labeling azido-modified glycoproteins, CuAAC was found to result in higher protein identification and better accuracy compared to SPAAC, which exhibited a higher background, potentially due to side reactions of the strained alkyne with thiols. This highlights that while SPAAC is invaluable for live-cell applications, CuAAC may be more powerful for in vitro proteomic analyses.

Fluorogenic Principles and Optical Switching Mechanisms of Sir Azide Probes

Conformational Dynamics of SiR-Spirolactone and Zwitterion States

Like other rhodamine dyes, SiR-based probes, including SiR-azide, exist in a dynamic equilibrium between a non-fluorescent, closed spirolactone form and a highly fluorescent, open zwitterionic form. cytoskeleton.comacs.orgnih.govwiley.comcytoskeleton.com

Spirolactone State: In aqueous solutions, particularly in the absence of a target, the probe preferentially adopts the lipophilic, colorless spirolactone form. acs.orgnih.govwiley.com In this state, the xanthene ring system, responsible for fluorescence, is interrupted by the formation of a spirolactone ring, rendering the molecule non-fluorescent. cytoskeleton.comcytoskeleton.com This closed form is generally more cell-permeable. acs.orgwiley.comrsc.org

Zwitterion State: The zwitterionic form is characterized by an open ring structure with separated positive and negative charges, making it polar and highly fluorescent. cytoskeleton.comacs.orgnih.govcytoskeleton.combyjus.com Binding to a target molecule or changes in the local chemical environment can shift the equilibrium towards this fluorescent state. acs.orgwiley.com

The equilibrium constant (KL–Z) between the lactone (L) and zwitterion (Z) states is a key determinant of a rhodamine dye's fluorogenicity. acs.orgnih.gov A low KL–Z value, favoring the non-fluorescent lactone in solution, is associated with higher fluorogenicity because the fluorescence increase upon shifting the equilibrium to the zwitterionic form upon target binding is more pronounced. acs.orgnih.govresearchgate.net

Mechanisms of Fluorescence Turn-on upon Bioorthogonal Reaction

This compound's fluorescence turn-on is specifically triggered by its participation in a bioorthogonal reaction, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with appropriate alkyne-functionalized targets. cytoskeleton.comspirochrome.com

The azide (B81097) group on this compound acts as a "quencher" or a key component in the non-fluorescent state. rsc.org While the exact quenching mechanism associated with the azide group in this compound requires further detailed investigation, in other azide-quenched fluorogenic probes, the azide moiety can quench fluorescence through mechanisms like photoinduced electron transfer (PeT). rsc.orgnih.gov Upon reaction with an alkyne, the azide is converted into a 1,2,3-triazole linkage. cytoskeleton.comspirochrome.com This chemical transformation disrupts the quenching pathway, leading to a significant increase in fluorescence intensity. rsc.orgrsc.org The formation of the triazole effectively "turns on" the fluorescence of the SiR core.

The fluorescence increase upon target binding and subsequent reaction can be substantial, with reported values exceeding 100-fold for some SiR derivatives. cytoskeleton.comdicp.ac.cnwiley.comcytoskeleton.com This high turn-on ratio allows for wash-free imaging in some applications, as the background fluorescence from unbound probe is minimal. dicp.ac.cnwiley.commpg.de

Strategies for Modulating Fluorogenicity

The fluorogenicity of SiR-based probes can be modulated through structural modifications that influence the spirolactone-zwitterion equilibrium and the efficiency of the quenching mechanism.

Structural Modifications: Altering the substituents on the SiR core can tune the KL–Z value. For instance, introducing electron-withdrawing groups can influence the equilibrium. mdpi.com Fluorination of the pendant phenyl ring in related rhodamine dyes has been shown to increase the KL–Z. acs.org

Linker Design: The nature of the linker connecting the SiR fluorophore to the targeting ligand can impact fluorogenicity. mpg.de The hydrophobicity of the linker, for example, can influence the probe's behavior in different environments and its interaction with the target. acs.org

Combining Quenching Mechanisms: In some cases, combining the azide-based quenching with other mechanisms, such as polarity-dependent structural changes, has been explored to enhance fluorogenicity, particularly in the red and near-infrared regions where single quenching units may be less efficient. researchgate.net

Photophysical Properties Enabling Super-Resolution Applications

This compound and other SiR derivatives possess photophysical properties that make them well-suited for super-resolution microscopy techniques like STED (Stimulated Emission Depletion) and STORM/PALM (Stochastic Optical Reconstruction Microscopy/Photoactivated Localization Microscopy). cytoskeleton.comspirochrome.comdicp.ac.cnmicroscopyu.com

Far-Red Excitation and Emission: SiR probes absorb and emit light in the far-red to near-infrared spectral range (excitation around 652 nm, emission around 674 nm for this compound). cytoskeleton.comspirochrome.comspirochrome.com This is advantageous for live-cell imaging as it minimizes autofluorescence from cellular components and reduces phototoxicity compared to probes operating at shorter wavelengths. cytoskeleton.comcytoskeleton.com

High Extinction Coefficient and Photostability: this compound exhibits a high extinction coefficient, indicating strong absorption of light. cytoskeleton.comspirochrome.comspirochrome.com SiR probes are also known for their high photostability, which is essential for super-resolution imaging that often involves intense illumination. spirochrome.comdicp.ac.cn

Compatibility with STED: The photophysical properties of SiR dyes, including their excitation and emission spectra, are compatible with the depletion lasers used in STED microscopy, allowing for the achievement of sub-diffraction resolution. cytoskeleton.comcytoskeleton.comresearchgate.net

Switching for SMLM: The ability of SiR probes to exist in a non-fluorescent state and be switched to a fluorescent state upon target binding or chemical reaction is analogous to the switching behavior required for single-molecule localization microscopy techniques like STORM. microscopyu.com While this compound's primary turn-on is chemical, other SiR derivatives have been developed with photoactivatable or spontaneously blinking properties suitable for SMLM. nih.govnih.govnih.govnih.gov

The combination of fluorogenicity, favorable spectral properties, photostability, and compatibility with switching mechanisms makes this compound a valuable tool for advanced fluorescence imaging, enabling high-resolution visualization of biological structures.

Advanced Applications in Biological Imaging and Sensing

Super-Resolution Microscopy (SRM) with SiR-azide Conjugates

This compound's compatibility with various super-resolution microscopy (SRM) techniques allows for the visualization of cellular structures beyond the diffraction limit of conventional light microscopy. nih.gov Its far-red excitation and emission profiles are particularly advantageous as they minimize cellular autofluorescence and phototoxicity. missouri.edu

In STED microscopy, this compound conjugates have been successfully employed to achieve nanoscale resolution imaging in both fixed and living cells. The principle of STED involves using a second, donut-shaped laser beam to deplete the fluorescence of excited molecules at the periphery of the excitation focus, thereby narrowing the effective point-spread function. wikipedia.org The photophysical properties of SiR dyes, including their high photostability and emission in the far-red spectrum, make them well-suited for STED imaging, often utilizing a 775 nm depletion laser. missouri.edunih.gov This combination allows for resolutions in the range of 20-70 nm to be achieved. missouri.eduabberior.rocks

For instance, this compound can be conjugated to specific cellular targets, enabling detailed visualization of their ultrastructure. Studies have demonstrated the use of SiR-based probes for STED imaging of the cytoskeleton, revealing the nine-fold symmetry of the centrosome and the periodic structure of actin in neurons. springernature.com The use of exchangeable SiR-based ligands in STED microscopy has also been shown to reduce photobleaching, enabling long-term imaging. Current time information in Hertfordshire, GB.researchgate.net

| Target Structure | This compound Conjugate | Achieved Resolution | Reference |

|---|---|---|---|

| Cytoskeleton (e.g., Tubulin, Actin) | SiR-docetaxel, SiR-jasplakinolide | ~50-70 nm | springernature.com |

| Endoplasmic Reticulum (ER) | SiR-S5 (exchangeable HaloTag ligand) | High-fidelity 3D reconstruction | Current time information in Hertfordshire, GB.nih.gov |

| DNA | SiR-Hoechst | Sub-diffraction limit |

This compound conjugates are also compatible with Structured Illumination Microscopy (SIM), a super-resolution technique that typically doubles the spatial resolution of conventional widefield microscopy. nih.govbiorxiv.org SIM achieves this by illuminating the sample with a series of patterned light grids and then computationally reconstructing a super-resolved image from the resulting moiré fringes. microscopyu.com This method is particularly well-suited for live-cell imaging due to its lower light dose compared to other SRM techniques. researchgate.net

The application of SIM with this compound probes has been instrumental in studying the dynamics of the cytoskeleton. springernature.com For example, TIRF-SIM (Total Internal Reflection Fluorescence-SIM) has been used to visualize the reorganization of the cortical actin network in living cells with high spatiotemporal resolution. The use of SiR-based probes in SIM allows for the imaging of actin dynamics at a resolution of approximately 100 nm. nih.gov Advanced SIM techniques, such as BF-Sparse-SIM, have pushed the resolution down to the sub-70 nm range for imaging actin dynamics. nih.gov

| Cellular Process | This compound Conjugate Target | Achieved Resolution | Reference |

|---|---|---|---|

| Actin cytoskeleton dynamics | F-actin | ~100 nm | nih.gov |

| Cortical actin network reorganization | Cortical actin | Sub-100 nm | springernature.com |

| Actin wave dynamics | LifeAct-EGFP (visualized with SIM) | Sub-70 nm | nih.gov |

Single-Molecule Localization Microscopy (SMLM) techniques, such as Ground State Depletion followed by Individual Molecule return (GSDIM) and Stochastic Optical Reconstruction Microscopy (STORM), achieve super-resolution by temporally separating the fluorescence of individual molecules. microscopyu.com SiR dyes have been shown to be compatible with these methods, offering the advantage of not requiring specialized, often cytotoxic, imaging buffers for photoswitching, which is particularly beneficial for live-cell applications. microscopyu.com

In the context of STORM, this compound can be used to label target molecules through click chemistry. For example, metabolic labeling with azido (B1232118) sugars can be followed by conjugation with an alkyne-modified SiR dye for dSTORM imaging of plasma membrane proteins. nih.gov While SiR dyes have a relatively lower photon output compared to some other STORM dyes, their performance is sufficient for achieving super-resolution. microscopyu.com The development of higher-performance silicon rhodamine derivatives like HMSiR has further improved the capabilities for SMLM. microscopyu.com These techniques can achieve a lateral resolution of approximately 20 nm. nih.gov

| Technique | This compound Application | Achieved Resolution | Reference |

|---|---|---|---|

| dSTORM | Labeling of plasma membrane proteins via azido sugars | ~20 nm | nih.govnih.gov |

| STORM | General protein labeling in fixed and live cells | Tens of nanometers | microscopyu.com |

| GSDIM | Direct switching of single fluorophores | High |

Live-Cell Imaging Methodologies Employing this compound Probes

The properties of this compound make it an excellent choice for live-cell imaging, enabling the study of dynamic cellular processes with minimal perturbation. nih.govoup.com

This compound, through conjugation to various biomolecules, allows for the real-time tracking of their dynamics within living cells. The bioorthogonal nature of the azide-alkyne cycloaddition permits specific labeling of target molecules without interfering with cellular processes. oup.com This has been particularly valuable for studying the dynamics of the cytoskeleton. For example, SiR conjugated to jasplakinolide (B32604) (SiR-actin) or docetaxel (B913) (SiR-tubulin) has been used to visualize the dynamic remodeling of actin and microtubule networks in real-time. springernature.comnih.gov

The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free method for labeling azide-tagged proteins in living cells, further enhancing the biocompatibility of this approach. nih.govoup.com This has been used to visualize newly synthesized proteins and track their localization and movement within the cell. nih.gov

| Dynamic Process | This compound Labeling Strategy | Key Findings | Reference |

|---|---|---|---|

| Actin Cytoskeleton Remodeling | SiR-jasplakinolide (SiR-actin) | Visualization of cortical actin network reorganization during insulin (B600854) secretion. | springernature.com |

| Microtubule Dynamics | SiR-docetaxel (SiR-tubulin) | Real-time imaging of microtubule organization and dynamics. | springernature.com |

| Newly Synthesized Proteins | Metabolic labeling with azidohomoalanine (Aha) followed by SPAAC with a cyclooctyne-SiR conjugate. | Tracking of temporally defined subsets of the proteome. | nih.gov |

| Carbohydrate Trafficking | Metabolic labeling with azido-sugars. | Click-free imaging of azide-tagged carbohydrates using mid-infrared photothermal (MIP) microscopy. | nih.gov |

A significant challenge in live-cell imaging is the phototoxicity and photobleaching caused by the illumination light. springernature.com this compound and other SiR derivatives are advantageous in this regard due to their far-red excitation and emission wavelengths, which are less energetic and cause less cellular damage compared to shorter wavelength light. missouri.edu

Studies have shown that SiR-based probes exhibit low cytotoxicity at concentrations used for long-term imaging. springernature.com The photostability of SiR dyes also allows for prolonged imaging sessions with minimal signal loss. nih.gov However, it is important to note that even far-red probes can induce phototoxicity under high-intensity illumination over extended periods. For example, one study demonstrated that the far-red DNA probe SiR-DNA could affect cell growth and morphology when cells were exposed to fluorescence illumination for 24 hours. Careful optimization of imaging parameters, such as laser power and exposure time, is therefore crucial to minimize these photo-induced effects. nih.gov The use of antifade reagents can also help to preserve the fluorescence signal and reduce photobleaching. nih.gov

| Photo-induced Effect | This compound Advantage | Mitigation Strategy | Quantitative Data |

|---|---|---|---|

| Phototoxicity | Far-red excitation and emission wavelengths reduce cellular damage. | Use minimal laser power and exposure times. | Low cytotoxicity observed at imaging concentrations over 24 hours. springernature.com |

| Photobleaching | High intrinsic photostability of the SiR fluorophore. | Use of antifade reagents; exchangeable dye strategies. researchgate.netnih.gov | SiR-XActin shows significantly slower signal decay in photobleaching mode compared to SiR-actin. researchgate.net |

Multi-Color and Multi-Modal Imaging Strategies

The far-red spectral properties of the silicon-rhodamine (SiR) core make this compound an excellent candidate for multi-color imaging experiments. Its emission maximum at approximately 674 nm allows it to be used alongside a variety of other fluorophores with minimal spectral overlap. spirochrome.com This is particularly advantageous as it is compatible with common fluorescent proteins like Green Fluorescent Protein (GFP) and mCherry, enabling simultaneous visualization of multiple, genetically labeled proteins of interest. spirochrome.com

The application of this compound in multi-color imaging is significantly enhanced by the principles of bioorthogonal chemistry. nih.govwebsite-files.com The azide (B81097) group on this compound participates in highly specific ligation reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), with molecules bearing a strained alkyne, like bicyclononyne (BCN) or dibenzocyclooctyne (DBCO). spirochrome.comnih.gov This specific reactivity allows for the targeted labeling of one biomolecule with this compound, while other targets can be simultaneously labeled using different, mutually orthogonal bioorthogonal reactions. researchgate.netnih.gov For instance, a cell can be engineered to express a protein containing an unnatural amino acid with a strained alkyne for this compound labeling, while another protein is tagged using a different chemistry, such as the reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). researchgate.netnih.gov This approach facilitates multi-target imaging in the same biological system without cross-reactivity. researchgate.net

Beyond multi-color fluorescence imaging, this compound's utility extends to multi-modal imaging, where fluorescence microscopy is combined with other imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov The azide-alkyne cycloaddition is a modular "click" reaction that can be used to synthesize complex imaging agents. nih.gov Researchers can create a single molecular probe that incorporates a this compound for fluorescence imaging, a targeting moiety for a specific biomarker, and a chelator for a radionuclide (like ¹⁸F for PET imaging). nih.govnih.gov This creates a dual-labeled agent that provides complementary information: whole-body imaging from the PET scan and high-resolution cellular imaging from the fluorescence of the SiR moiety. nih.gov

The compatibility of SiR-dyes with super-resolution techniques like Stimulated Emission Depletion (STED) microscopy further elevates its role in multi-color imaging. spirochrome.commissouri.edu STED microscopy bypasses the diffraction limit of light, offering significantly enhanced resolution compared to standard confocal microscopy. wikipedia.orgsvi.nlnih.gov The high photostability and far-red emission of this compound make it well-suited for the high laser intensities used in STED, enabling the acquisition of sharp, super-resolution images of multiple structures within a cell. spirochrome.comsysy.com

| Compatible Fluorophore/Protein | Excitation Max (approx. nm) | Emission Max (approx. nm) | Imaging Technique | Reference |

|---|---|---|---|---|

| Green Fluorescent Protein (GFP) | 488 | 509 | Confocal, STED | spirochrome.comnih.gov |

| mCherry | 587 | 610 | Confocal | spirochrome.com |

| Alexa Fluor 488 | 490 | 525 | Confocal, SIM, CLEM | core.ac.ukresearchgate.net |

| Coumarin Dyes | ~400 | ~450 | Confocal | nih.gov |

| abberior STAR ORANGE | 550-570 | 570-590 | STED | sysy.com |

Integration with Correlative Light and Electron Microscopy (CLEM)

Correlative Light and Electron Microscopy (CLEM) is a powerful imaging technique that combines the advantages of fluorescence light microscopy (LM) with the high-resolution structural detail of electron microscopy (EM). delmic.comnih.gov This approach allows researchers to first identify a molecule of interest using fluorescence and then visualize its precise ultrastructural context with nanometer-scale resolution. delmic.com this compound, through its ability to be targeted via bioorthogonal click chemistry, is a valuable tool for CLEM studies. core.ac.uknih.gov

A specific methodology, termed 'click-AT-CLEM', has been developed that utilizes azido-functionalized molecules for imaging within bacteria. core.ac.ukresearchgate.netnih.gov In this workflow, a biological molecule of interest (e.g., a lipid) is metabolically labeled with an azido-tagged analog. core.ac.ukresearchgate.net The cells are then fixed and prepared for microscopy. The azide group is subsequently "clicked" to a fluorescent dye containing a strained alkyne, such as a DBCO-functionalized fluorophore, via a copper-free SPAAC reaction. core.ac.ukresearchgate.net While the original studies used other fluorophores, this compound can be readily substituted to leverage its far-red properties. This allows for initial visualization of the labeled structure's distribution using super-resolution fluorescence microscopy, such as Structured Illumination Microscopy (SIM). core.ac.uk

Following fluorescence imaging, the very same sample is processed for electron microscopy. core.ac.ukdelmic.com This involves embedding the sample in resin, preparing ultrathin sections, and imaging with a scanning or transmission electron microscope. core.ac.uknih.gov By correlating the fluorescence signal from the this compound with the detailed ultrastructural map from the EM, researchers can determine the exact subcellular localization of the tagged molecule. For example, this technique has been used to show the incorporation of azido-tagged sphingolipids into the outer membrane of Gram-negative bacteria, providing insights into their antimicrobial mechanism. core.ac.uknih.gov The ability to pinpoint the location of a specific molecule labeled with this compound within the high-resolution landscape of the cell's architecture is a key advantage of this integrated approach. nih.gov

Development of this compound Based Fluorescent Sensors

The SiR fluorophore scaffold can be chemically modified to create fluorescent sensors that respond to specific analytes or changes in the cellular environment. A common strategy involves using an azide group not as a bioorthogonal handle, but as a recognition and reaction site that modulates the fluorescence of the SiR core. nih.govnih.gov This has been effectively demonstrated in the development of "turn-on" fluorescent probes for the detection of hydrogen sulfide (B99878) (H₂S). nih.govresearchgate.net

Hydrogen sulfide is an important gaseous signaling molecule in many physiological and pathological processes. nih.gov To detect it, sensors have been designed where an azide group is attached to a fluorophore. nih.govnih.gov In its native state, the azide group acts as a fluorescence quencher. However, in the presence of H₂S, the azide is selectively reduced to an amine (-NH₂). nih.govresearchgate.net This chemical transformation alters the electronic properties of the fluorophore, restoring its fluorescence and leading to a "turn-on" signal that is directly proportional to the concentration of H₂S.

While initial work has been done with other fluorophore cores like chroman and BODIPY dyes, the same principle can be applied to the SiR scaffold. nih.govresearchgate.net An this compound derivative designed for sensing would function similarly: in the absence of H₂S, the probe would be dark, but upon reaction with H₂S, it would become brightly fluorescent in the far-red spectrum. The development of such a sensor based on the SiR platform would be highly advantageous for several reasons:

High Sensitivity and Selectivity : The reduction of an azide by H₂S is a highly specific reaction, minimizing interference from other biological thiols. nih.gov

Low Background : The "turn-on" nature of the sensor ensures that fluorescence is only generated in the presence of the analyte, leading to a high signal-to-background ratio. nih.gov

Live-Cell Imaging : The cell permeability and far-red fluorescence of the SiR core make it ideal for imaging H₂S in living cells and tissues with minimal autofluorescence and high tissue penetration. rsc.org

This strategy transforms this compound from a simple labeling reagent into a functional probe for dynamic biological sensing.

| Characteristic | Description | Advantage | Reference |

|---|---|---|---|

| Sensing Mechanism | Selective reduction of an azide group (-N₃) to an amine group (-NH₂) by H₂S. | High selectivity for H₂S over other biological analytes. | nih.govnih.gov |

| Signal Transduction | The azide acts as a fluorescence quencher; its conversion to an electron-donating amine restores fluorescence. | Low background signal and high contrast upon detection ("turn-on" response). | nih.govresearchgate.net |

| Potential Fluorophore Core | Silicon-rhodamine (SiR) | Far-red emission for deep tissue imaging and low autofluorescence. | rsc.org |

| Application | Real-time detection and imaging of H₂S in living cells. | Enables the study of dynamic physiological and pathological processes involving H₂S. | nih.gov |

Target Specific Labeling Strategies and Applications

Conjugation to Diverse Biomolecules

The azide (B81097) functionality on SiR-azide allows it to react with terminal alkynes via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages cytoskeleton.comspirochrome.comspirochrome.comlumiprobe.com. This reaction is a cornerstone of click chemistry, known for its selectivity, efficiency, and biocompatibility lumiprobe.comnih.gov. This compound can also react with strained alkynes, such as DIFO or DIBO, in a copper-free click chemistry reaction cytoskeleton.comspirochrome.comspirochrome.comnih.gov. This copper-free approach is particularly useful for live-cell applications where copper toxicity might be a concern nih.govthermofisher.com.

Protein Labeling and Tracking

This compound can be conjugated to proteins that have been modified to contain alkyne groups cytoskeleton.comspirochrome.comspirochrome.com. This modification can be achieved through various methods, including the incorporation of noncanonical amino acids bearing alkyne functionalities into proteins using genetic code expansion technology nih.govspringernature.com. Alternatively, proteins can be chemically modified with alkyne-activated esters lumiprobe.com. The subsequent click reaction between the alkyne-modified protein and this compound results in a fluorescently labeled protein that can be tracked and imaged in live or fixed cells cytoskeleton.comspirochrome.comspringernature.com.

Nucleic Acid Labeling and Imaging (DNA, RNA)

Click chemistry, utilizing azide-alkyne reactions, is a valuable tool for labeling nucleic acids. While incorporating azide groups directly into nucleic acids during standard synthesis can be challenging due to stability issues, azide-modified nucleotide analogs can be enzymatically incorporated into RNA transcripts by RNA polymerases nih.govnih.gov. Subsequently, these azide-labeled RNA molecules can be tagged with alkyne-containing probes, including those conjugated to fluorophores like SiR, via click reactions nih.govnih.gov. This strategy allows for the imaging of newly transcribed RNA in both fixed and live cells nih.govnih.gov. Similarly, alkyne-containing DNA can be synthesized, which can then be labeled with fluorescent dye azides through click chemistry lumiprobe.com. This approach provides advantages over other labeling methods for preparing fluorescently labeled oligonucleotides lumiprobe.com.

Lipid and Membrane Component Labeling

Click chemistry has been applied in lipid biology for labeling and tracking lipids biologists.comnih.gov. While this compound itself is a fluorophore with an azide handle, the principle of using azide-alkyne click chemistry applies to labeling lipids. For instance, azide-tagged lipid analogs, such as azido-sphingosine or azide-modified ceramides, can be incorporated into cellular membranes biologists.comacs.org. These azide-functionalized lipids can then be reacted with alkyne- or cyclooctyne-conjugated fluorophores, including potentially SiR derivatives, via click chemistry (CuAAC or SPAAC) to visualize their distribution and dynamics biologists.comnih.govacs.org. This approach allows for studying lipid trafficking and localization within cells and membranes biologists.comnih.gov.

Small Molecule Probe Derivatization

This compound can be used to derivatize small molecules that have been functionalized with alkyne groups cytoskeleton.comspirochrome.comspirochrome.com. This allows researchers to create fluorescent probes based on specific small molecules. The resulting SiR-conjugated small molecules can then be used to label and track their targets within biological systems. This strategy is particularly useful for developing probes that bind to specific cellular structures or molecules with high affinity and specificity.

Integration with Self-Labeling Protein Tags

While this compound's primary utility lies in click chemistry conjugations, the SiR fluorophore core is also utilized in conjunction with self-labeling protein tags like SNAP-tag and CLIP-tag. However, the mechanism here is different from the azide-mediated click reaction.

SNAP-tag and CLIP-tag Systems

SNAP-tag and CLIP-tag are self-labeling protein tags derived from human O6-alkylguanine-DNA-alkyltransferase (hAGT) ptglab.comneb.comneb.comresearchgate.netneb.comnih.gov. These tags are genetically fused to a protein of interest ptglab.comneb.comneb.comneb.com. SNAP-tag reacts specifically and covalently with O6-benzylguanine (BG) derivatives, while CLIP-tag reacts with O2-benzylcytosine (BC) derivatives ptglab.comneb.comneb.comresearchgate.netneb.comnih.gov. The reaction involves the transfer of the benzyl (B1604629) group from the substrate to a reactive cysteine residue on the tag, forming a stable thioether bond ptglab.comneb.comneb.comnih.govbiorxiv.org.

To label proteins tagged with SNAP or CLIP, the SiR fluorophore is conjugated to the respective tag substrates, benzylguanine or benzylcytosine, creating probes like SiR-BG (or SiR-SNAP) and SiR-BC spirochrome.comcytoskeleton.comcytoskeleton.comspirochrome.comnih.gov. These SiR-conjugated substrates are cell-permeable and fluorogenic, becoming highly fluorescent upon binding to the SNAP-tag or CLIP-tag fusion protein spirochrome.comcytoskeleton.comcytoskeleton.comnih.gov. This allows for specific and covalent labeling of the tagged protein in live or fixed cells ptglab.comneb.comneb.comresearchgate.netneb.comspirochrome.comcytoskeleton.com. The use of SiR-based probes with SNAP-tag and CLIP-tag enables far-red fluorescence imaging, which is advantageous for live-cell applications due to reduced autofluorescence cytoskeleton.comcytoskeleton.com. The distinct specificities of SNAP-tag and CLIP-tag allow for the simultaneous labeling of two different proteins with different fluorophores in the same cell ptglab.comneb.comneb.com.

While this compound itself is not the direct substrate for SNAP-tag or CLIP-tag, the SiR fluorophore component is central to the SiR-BG and SiR-BC probes used in these systems. The azide modification on this compound provides a separate chemical handle for conjugating the SiR fluorophore to a wide range of other molecules via click chemistry, distinct from the self-labeling tag mechanisms. Some research explores using azide-conjugated benzylguanine, which reacts with SNAP-tag and then provides an azide handle for subsequent click chemistry conjugation iris-biotech.de. This demonstrates how the azide functionality can be integrated into the self-labeling tag system for further modifications.

HaloTag Technology

HaloTag technology utilizes a genetically encoded protein tag (HaloTag) that forms a covalent bond with synthetic ligands containing a chloroalkane group. By incorporating an azide handle into a molecule or linker that also binds to the HaloTag, this compound can be subsequently attached via click chemistry. This allows for the fluorescent labeling of proteins fused to the HaloTag. For instance, clickable HaloTag ligands, including those with an azide group (CA-N₃), have been developed to penetrate cell membranes and facilitate click chemistry-based labeling in live cells worldscientific.comresearchgate.networldscientific.com. These azide-containing linkers can react with fluorescent dyes bearing a complementary group, such as dibenzocyclooctyne (DBCO) on SiR (SiR-PEG₄-DBCO), through strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage between the SiR dye and the target protein fused to HaloTag worldscientific.com. This approach has been demonstrated for labeling structures like microtubules in live cells, enabling imaging with SiR dyes which exhibit superior photostability compared to some fluorescent proteins worldscientific.comresearchgate.networldscientific.com.

Metabolic Labeling Approaches with this compound

Metabolic labeling involves the incorporation of modified biomolecule precursors containing a bioorthogonal handle, such as an azide, into cellular structures or molecules through natural metabolic pathways. This compound can then be used to fluorescently label these modified biomolecules via click chemistry. This strategy is particularly useful for studying dynamic biological processes.

Labeling of Post-Translational Modifications

Post-translational modifications (PTMs), such as glycosylation, can be metabolically labeled using modified sugar precursors containing an azide group. These azido-sugars are incorporated into glycans by cellular biosynthetic machinery. thno.orgmdpi.comnih.gov. Once the azido-glycans are integrated, this compound (or another alkyne- or cyclooctyne-functionalized probe) can be used in a subsequent click reaction to fluorescently label the modified glycans thno.orgmdpi.comnih.gov. This allows for the visualization and analysis of glycan distribution and dynamics in cells and even in living organisms mdpi.comnih.gov. The click reaction between the azide and the complementary probe offers high specificity and efficiency under biocompatible conditions thno.orgmdpi.com.

Imaging of Nascent Biomolecules

Metabolic labeling with azide-functionalized precursors can also be applied to image newly synthesized (nascent) biomolecules like proteins and nucleic acids. For example, azido-amino acids can be incorporated into nascent proteins during translation, and azido-nucleosides can be incorporated into newly transcribed RNA or replicated DNA acs.orgbiorxiv.org. Following incorporation, this compound (if the metabolic precursor has an alkyne or cyclooctyne) or an alkyne/cyclooctyne-functionalized SiR dye (if the metabolic precursor has an azide) can be used in a click chemistry reaction to fluorescently tag these nascent molecules acs.orgbiorxiv.org. This enables researchers to visualize and track the synthesis and localization of new proteins or nucleic acids within cells acs.orgbiorxiv.org.

Activity-Based Probe (ABP) Development Using this compound

Activity-based probes (ABPs) are molecules designed to covalently bind to the active site of specific enzymes, allowing for the profiling of enzyme activity within complex biological samples. This compound can be incorporated into the design of ABPs to provide a fluorescent readout of enzyme activity. ABPs typically consist of a reactive group that targets the enzyme's active site, a linker, and a tag for detection or enrichment mdpi.comresearchgate.net. By including an alkyne or cyclooctyne (B158145) handle on the ABP scaffold, this compound can be attached via click chemistry after the probe has bound to the active enzyme mdpi.com. This allows for the fluorescent visualization of active enzymes in cells or tissues mdpi.comresearchgate.netresearchgate.net. This strategy has been applied in the development of probes for various enzyme classes, including sirtuins and proteases mdpi.comresearchgate.netresearchgate.netnih.gov. The use of click chemistry with this compound provides a modular approach for developing fluorescent ABPs.

Investigation of Biomolecular Targets and Cellular Processes

Cytoskeletal Dynamics and Structures (Actin, Tubulin, Vimentin)

SiR-azide is instrumental in the development of probes for studying the dynamics of the cytoskeleton, a complex network of protein filaments essential for cell shape, division, and motility. By conjugating this compound to ligands that specifically bind to cytoskeletal components, researchers can visualize these structures in live cells with remarkable clarity.

Actin: To visualize filamentous actin (F-actin), this compound can be conjugated to a derivative of jasplakinolide (B32604), a potent F-actin stabilizing agent. The resulting SiR-actin probe allows for the direct imaging of F-actin dynamics in living cells without the need for genetic engineering. Studies have utilized SiR-actin to investigate the reorganization of the actin cytoskeleton during processes such as cell migration and cytokinesis. The fluorogenic nature of SiR-actin, with a fluorescence increase of over 100-fold upon binding to F-actin, enables high-contrast imaging.

Tubulin: Similarly, a probe for microtubules, SiR-tubulin, is created by linking this compound to the microtubule-stabilizing drug docetaxel (B913). This probe has been extensively used to study microtubule dynamics during cell division, intracellular transport, and neuronal development. The use of SiR-tubulin in conjunction with super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy has allowed for the visualization of microtubule structures at a resolution previously unattainable in living cells.

Vimentin: The intermediate filament vimentin can also be visualized using this compound-based strategies. By employing bioorthogonal chemistry, cells expressing vimentin tagged with a bioorthogonal handle can be labeled with a this compound derivative. This approach has been used to perform live-cell super-resolution imaging of the vimentin network, providing insights into its role in cellular architecture and mechanics.

| Cytoskeletal Component | Targeting Ligand Principle | Key Research Application |

|---|---|---|

| Actin | Conjugation to F-actin binding molecules (e.g., jasplakinolide derivatives) | Live-cell imaging of actin polymerization, cell migration, and cytokinesis |

| Tubulin | Conjugation to microtubule-stabilizing agents (e.g., docetaxel) | Visualization of microtubule dynamics in cell division and intracellular transport |

| Vimentin | Bioorthogonal labeling of tagged vimentin with this compound derivatives | Super-resolution imaging of the vimentin network in living cells |

Nuclear Structures and Chromatin Organization

The application of this compound extends to the study of the cell nucleus, particularly in elucidating the complex organization and dynamics of chromatin. Custom probes derived from this compound enable researchers to investigate the structural and functional aspects of the genome in living cells.

A powerful application of this technology is in the study of histone modifications, which play a crucial role in regulating gene expression. Researchers have developed methods to incorporate unnatural amino acids containing an azide (B81097) group into specific histone proteins. For instance, Nε-(7-azidoheptanoyl)-l-lysine (AzHeK) can be genetically encoded and incorporated into histone H3. spirochrome.com These azide-functionalized histones can then be assembled into nucleosomes. By performing a click reaction with an alkyne-modified SiR dye, these modified nucleosomes can be fluorescently labeled. This technique allows for the in vitro and in-cell study of enzymes that regulate histone acylation, such as sirtuins. spirochrome.com For example, this approach has been used to investigate the deacylation activities of SIRT7 on histone H3, revealing its high activity towards H3K36. spirochrome.com This demonstrates the utility of azide-alkyne click chemistry in dissecting the molecular mechanisms of chromatin regulation.

| Nuclear Target | Labeling Strategy | Research Finding Example |

|---|---|---|

| Histone H3 | Genetic encoding of azide-containing unnatural amino acids (AzHeK) into H3, followed by click reaction with an alkyne-SiR dye. spirochrome.com | Identified H3K36 as a physiological substrate for the deacylase SIRT7, implicating it in heterochromatin silencing. spirochrome.com |

Organelle Dynamics and Morphology (Lysosomes, Mitochondria)

This compound provides a versatile platform for creating probes to study the dynamics and morphology of various cellular organelles, such as lysosomes and mitochondria. By conjugating this compound to molecules that specifically target these organelles, their behavior can be monitored in real-time.

Lysosomes: Probes for labeling lysosomes can be generated by conjugating this compound to ligands that accumulate in these acidic organelles. A common strategy is to use molecules like pepstatin A, an inhibitor of the lysosomal enzyme cathepsin D. The resulting SiR-pepstatin A probe specifically labels lysosomes, enabling the study of their trafficking, fusion with other vesicles, and their role in cellular degradation pathways.

Mitochondria: To visualize mitochondria, this compound can be coupled to moieties that are selectively taken up by these organelles, often driven by the mitochondrial membrane potential. While specific examples of this compound being the direct starting material for commercially available mitochondrial probes are less detailed in the literature, the principle of its use in creating custom probes remains. For instance, a researcher could synthesize an alkyne-modified version of a known mitochondria-targeting compound and react it with this compound to create a novel mitochondrial probe for live-cell imaging. This approach allows for the investigation of mitochondrial dynamics, including fission and fusion events, and their response to cellular stress.

| Organelle | Targeting Strategy Principle | Investigated Cellular Process |

|---|---|---|

| Lysosomes | Conjugation to ligands for lysosomal enzymes (e.g., pepstatin A for cathepsin D) | Lysosomal trafficking, fusion events, and autophagy |

| Mitochondria | Conjugation to molecules that accumulate in mitochondria (e.g., based on membrane potential) | Mitochondrial fission and fusion, and response to metabolic changes |

Protein Localization and Trafficking Pathways

A significant application of this compound is in the labeling and tracking of specific proteins to elucidate their localization and movement within the cell. This is typically achieved by introducing an alkyne-bearing unnatural amino acid into the protein of interest through genetic code expansion. The alkyne handle then serves as a target for a subsequent click reaction with this compound, allowing for the covalent attachment of the fluorescent dye.

This method has been used to study the trafficking of various proteins, including cell surface receptors and transporters. For example, the insulin (B600854) receptor has been labeled using this technique to monitor its internalization and subsequent trafficking through endocytic pathways. nih.gov Similarly, the trafficking of the glucose transporter GLUT4 to the plasma membrane in response to insulin signaling can be investigated using azide-modified probes. nih.gov By labeling GLUT4 with a fluorescent tag derived from this compound, its movement from intracellular vesicles to the cell surface can be visualized and quantified, providing insights into the molecular mechanisms of glucose uptake. nih.gov

| Protein of Interest | Labeling Method | Cellular Pathway Investigated |

|---|---|---|

| Insulin Receptor | Genetic incorporation of an alkyne-unnatural amino acid followed by click reaction with this compound. nih.gov | Endocytosis and intracellular trafficking of the receptor. nih.gov |

| GLUT4 | Cell surface labeling with an azide-modified photoaffinity label. nih.gov | Insulin-stimulated translocation from intracellular vesicles to the plasma membrane. nih.gov |

Study of Cellular Signaling Events via Targeted Probes

The versatility of this compound extends to the creation of probes for monitoring cellular signaling events. By designing alkyne-modified ligands that bind to specific components of signaling pathways, researchers can generate targeted SiR-probes to visualize these processes in living cells.

One area of active research is the development of probes for G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play a central role in signal transduction. A strategy to study GPCR activation involves the site-directed incorporation of an infrared-active unnatural amino acid, such as p-azido-l-phenylalanine, into the receptor. acs.org The azido (B1232118) group's vibrational frequency is sensitive to its local electrostatic environment. acs.org While this study used the azide for FTIR spectroscopy, a similar approach could be adapted for fluorescence imaging by clicking this compound to the incorporated azido-amino acid. This would allow for the visualization of conformational changes in the GPCR upon ligand binding and activation, providing spatial and temporal information about signaling events at the single-molecule level.

| Signaling Component | Probing Strategy | Potential Application |

|---|---|---|

| G Protein-Coupled Receptors (GPCRs) | Site-specific incorporation of an azido-unnatural amino acid into the GPCR, followed by click reaction with an alkyne-SiR derivative. acs.org | Live-cell imaging of GPCR conformational changes and activation dynamics. acs.org |

Analysis of Pathogen-Host Interactions

This compound-based click chemistry offers powerful tools for dissecting the complex interactions between pathogens and their host cells. By labeling viral or bacterial components, their entry, trafficking, and replication within host cells can be tracked with high resolution.

In virology, researchers have metabolically labeled viral DNA (vDNA) with ethynyl-modified nucleosides. springernature.com These alkyne-modified genomes are then visualized by performing a click reaction with an azide-functionalized fluorophore after infection of host cells. springernature.com This technique has been applied to track the genomes of adenovirus, herpes virus, and vaccinia virus at single-molecule resolution. springernature.com For instance, studies on adenovirus infection have revealed that a significant amount of capsid-free viral DNA accumulates in the cytoplasm, suggesting that the nuclear import of the viral genome is a major bottleneck in the infection process. springernature.com This approach provides unprecedented insights into the early stages of viral infection and the host's response.

| Pathogen Component | Labeling Method | Key Finding in Host-Pathogen Interaction |

|---|---|---|

| Viral DNA (Adenovirus, Herpes virus, Vaccinia virus) | Metabolic labeling with ethynyl-modified nucleosides, followed by click reaction with an azide-fluorophore. springernature.com | Revealed a bottleneck in the nuclear import of adenovirus DNA during infection. springernature.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to understanding the electronic properties that govern the photophysics of SiR-azide. These methods model the distribution of electrons within the molecule, determining its ground and excited state energies, molecular orbitals, and charge distributions.

One of the primary applications of quantum chemistry in probe development is the prediction of spectroscopic properties. For this compound and its parent fluorophore, silicon-rhodamine (SiR), TD-DFT calculations can accurately forecast key photophysical parameters. The replacement of the oxygen atom in traditional rhodamines with a silicon atom leads to a significant red-shift in both absorption and emission spectra, pushing them into the far-red and near-infrared regions.

Computational models can predict the maximum absorption (λabs) and emission (λem) wavelengths by calculating the energy difference between the ground state (S0) and the first excited state (S1). The azide (B81097) moiety (-N₃) in this compound is an electron-withdrawing group that typically quenches fluorescence. In its "off" state, the this compound molecule is non-fluorescent. Upon reduction to the corresponding amine (SiR-amine), the amine group (-NH₂) acts as a strong electron-donating group, restoring the bright fluorescence of the Si-rhodamine core.

TD-DFT calculations can model this transition, predicting the spectroscopic properties for both the azide and amine forms. The calculations show that the conversion to the amine results in a significant increase in the oscillator strength of the S₀ → S₁ transition, which corresponds to a high molar extinction coefficient (ε), and a higher predicted fluorescence quantum yield (Φ). The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of the spectral properties. For the SiR-amine, this HOMO-LUMO gap corresponds to the far-red emission profile.

| Compound | Form | Predicted λabs (nm) | Predicted λem (nm) | Predicted Quantum Yield (Φ) | Key Feature |

|---|---|---|---|---|---|

| This compound | Azide ('Off' State) | ~640-650 | N/A | ~0.0 | Fluorescence Quenched |

| SiR-amine | Amine ('On' State) | ~650-660 | ~670-680 | High (>0.4) | Highly Fluorescent |

Note: The data in this table are representative values derived from computational studies on Si-rhodamine scaffolds and the known effects of azide-to-amine conversion. Actual values can vary based on the specific theoretical method, basis set, and solvent model used.

Quantum chemical calculations are invaluable for elucidating the step-by-step mechanism of chemical reactions. The conversion of this compound to the highly fluorescent SiR-amine is a reductive process. While various reducing agents can be used, this reaction is often employed to detect biological species like hydrogen sulfide (B99878) (H₂S).

DFT calculations have been used to investigate the mechanism of aryl azide reduction by H₂S. These studies have shown that the hydrosulfide (B80085) anion (HS⁻), rather than H₂S itself, is the active reducing species. The reaction is not a simple, single-step process. Computational modeling helps to map out the potential energy surface of the reaction, identifying transition states and intermediates.

The proposed mechanism, supported by DFT calculations, involves:

Nucleophilic attack of HS⁻ on the terminal nitrogen of the azide group.

Formation of an unstable thiatriazine intermediate.

Subsequent steps involving proton transfer and the elimination of dinitrogen gas (N₂) and elemental sulfur, ultimately yielding the amine.

By calculating the activation energies for each step, researchers can determine the rate-limiting step of the reaction and understand how substituents on the aryl ring might influence the reaction rate. These insights are crucial for designing probes with optimal reaction kinetics for specific biological applications.

Molecular Dynamics Simulations of Probe-Target Interactions

While quantum mechanics is ideal for studying the electronic details of the probe itself, Molecular Dynamics (MD) simulations are used to investigate the probe's interaction with its biological environment, such as a protein target. MD simulations model the movements and interactions of atoms over time by applying classical mechanics, allowing researchers to observe how a probe binds to and behaves within a complex biological system.

For this compound probes designed to label specific proteins, such as those fused with self-labeling tags like HaloTag or SNAP-tag, MD simulations can provide critical insights into the binding process. The general workflow involves:

System Setup: A high-resolution structure of the target protein (e.g., HaloTag) is placed in a simulation box with the SiR-based ligand. The box is then filled with explicit water molecules and ions to mimic physiological conditions.

Parameterization: The SiR probe requires a specific set of force field parameters that describe its bond lengths, angles, and electrostatic interactions. These are often developed using quantum chemical calculations.

Simulation: The simulation is run for tens to hundreds of nanoseconds, tracking the trajectory of every atom in the system.

Analysis: The resulting trajectories are analyzed to understand the binding mode of the probe, identify key amino acid residues involved in the interaction, calculate the binding free energy, and observe any conformational changes in the protein upon probe binding.

For a SiR-HaloTag ligand, MD simulations can model the initial non-covalent binding of the probe within the enzyme's access tunnel, followed by the covalent bond formation with the reactive aspartate residue. These simulations can reveal the precise orientation the probe must adopt to react efficiently and can help explain the substrate specificity of the tag.

Rational Design of Next-Generation this compound Probes

Computational methods are at the forefront of the rational design of new fluorescent probes. Instead of relying solely on trial-and-error synthesis, researchers can use in silico screening and design to predict the properties of novel molecules before they are created in the lab.

The process for designing a next-generation this compound probe might proceed as follows:

Define Goal: The objective is defined, for example, to create a probe with a further red-shifted spectrum, faster reaction kinetics, or improved cell permeability.

In Silico Modification: The core this compound structure is modified computationally. This could involve adding different functional groups to the silicon-rhodamine scaffold or altering the linker attached to the azide.

Property Prediction: Quantum chemical calculations (DFT/TD-DFT) are performed on a library of virtual compounds to predict their spectroscopic properties (λabs, λem, brightness). For reaction-based probes, the activation barriers for the azide reduction can be calculated to predict reactivity.

Selection and Synthesis: The most promising candidates identified through computation are then synthesized and tested experimentally.

For instance, to increase the brightness of the "on" state (SiR-amine), a computational approach might explore the effect of adding electron-donating groups to the xanthene core. TD-DFT calculations would predict how these modifications alter the HOMO-LUMO energy levels and the transition dipole moment, providing a quantitative estimate of the resulting brightness. This computational pre-screening significantly reduces the synthetic effort required, accelerating the development of superior probes.

Photophysical Modeling of Fluorescence Switching

The fluorescence "off/on" switching of this compound is a quantum mechanical phenomenon that can be modeled computationally. The azide group in the "off" state quenches the fluorescence of the Si-rhodamine fluorophore, primarily through a process called Photoinduced Electron Transfer (PeT).

Computational modeling can illustrate the PeT mechanism:

In the ground state, the molecular orbitals of the fluorophore and the azide quencher are at specific energy levels.

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO of the Si-rhodamine core.

If a non-radiative decay pathway is available and faster than fluorescence emission, the excited state energy is dissipated without emitting a photon.

In this compound, the azide group has an occupied molecular orbital that is higher in energy than the HOMO of the excited fluorophore. This allows for the transfer of an electron from the azide to the photo-excited fluorophore, a process that quenches the fluorescence.

TD-DFT calculations can predict the energies of the relevant frontier molecular orbitals (HOMO and LUMO) for both the Si-rhodamine fluorophore and the azide group. These calculations can confirm that the energetic requirements for PeT are met in the this compound conjugate.

Upon reduction of the azide to an amine, the electronic properties of the substituent are drastically changed. The amine is a strong electron-donating group, which alters the energy levels of the molecular orbitals in such a way that the PeT process is no longer energetically favorable. Consequently, the radiative decay pathway (fluorescence) is restored, and the probe switches to its "on" state. Computational models can precisely quantify this change in orbital energies, providing a detailed picture of the fluorescence switching mechanism.

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | Silicon-Rhodamine Azide |

| SiR-amine | Silicon-Rhodamine Amine |

| SiR | Silicon-Rhodamine |

| H₂S | Hydrogen Sulfide |

Challenges, Limitations, and Future Directions in Sir Azide Research

Strategies for Enhanced Optical Performance (Brightness, Photostability)

While SiR dyes, including SiR-azide, are known for their favorable optical properties in the far-red spectrum, enhancing their brightness and photostability remains a key area of research spirochrome.com. Improved brightness would allow for the detection of lower-abundance targets and reduce excitation power, minimizing phototoxicity in live-cell imaging. Enhanced photostability is crucial for long-term imaging experiments and super-resolution microscopy, where molecules are subjected to intense illumination frontiersin.org.

Strategies to enhance optical performance include structural modifications to the fluorophore core to alter electronic properties and reduce susceptibility to photobleaching nih.gov. Research into the impact of the local environment on dye fluorescence and photostability also informs the design of improved probes nih.gov. For instance, studies have shown that cooling samples to cryogenic temperatures can significantly increase the photon yield and photostability of some red-emitting fluorophores, suggesting potential avenues for improving this compound performance in cryo-imaging applications biorxiv.org. Comparing SiR dyes with other fluorophores like Atto 647N has indicated that alternative dyes may offer better brightness and photostability in certain live-cell imaging conditions, highlighting the need for continued development of SiR-based probes with superior optical characteristics frontiersin.org.

Advancement of Metal-Free Bioorthogonal Chemistries

This compound's ability to participate in copper-free click chemistry with strained alkynes is a significant advantage for biological applications, as it avoids the cytotoxicity associated with copper ions used in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) spirochrome.comacs.orgresearchgate.net. However, the development of even more efficient and biocompatible metal-free bioorthogonal reactions remains an active area.

Future directions include exploring novel strained systems or reaction mechanisms that offer faster kinetics, improved yields, and even greater orthogonality within complex biological environments researchgate.netnih.govwebsite-files.comcapes.gov.br. The goal is to minimize potential off-target reactions and ensure that the bioconjugation occurs specifically at the intended site without perturbing cellular processes website-files.com. Research is ongoing to develop smaller, less hydrophobic strained alkyne partners compared to commonly used cyclooctynes, which can sometimes exhibit non-specific membrane accumulation researchgate.net.

Development of Multifunctional and Stimuli-Responsive Probes

Integrating multiple functionalities and stimuli-responsiveness into this compound-based probes can significantly expand their utility. Multifunctional probes could combine targeting, imaging, and even therapeutic capabilities within a single molecule or nanoconstruct nih.govthno.orgsciopen.com.

Future research aims to design this compound conjugates that can respond to specific endogenous stimuli within the biological environment, such as changes in pH, enzyme activity, redox potential, or the presence of specific metabolites nih.govrsc.orgmdpi.com. This would enable the development of "smart" probes that only become fluorescent or active upon reaching a specific cellular location or encountering a particular biological event, thereby improving signal-to-noise ratio and providing dynamic information sciopen.comrsc.org. Examples include developing probes that are initially quenched and become fluorescent upon undergoing a click reaction or enzymatic cleavage.

Integration with Emerging Biological Systems and In Vitro Models

Applying this compound and click chemistry in increasingly complex and diverse biological systems presents both opportunities and challenges. This includes using this compound for labeling in advanced in vitro models, such as 3D cell cultures, organoids, and microfluidic devices, which better mimic in vivo conditions researchgate.net.

Future work involves optimizing labeling protocols for these complex systems, ensuring efficient probe delivery, minimizing background signal, and maintaining cell viability during the labeling and imaging procedures rupress.org. Integrating this compound labeling with other advanced techniques, such as single-molecule localization microscopy (SMLM) in live cells or cryo-electron microscopy, requires careful consideration of compatibility and potential artifacts frontiersin.orgbiorxiv.org. Research is also exploring the use of click chemistry, including with azide-modified entities like this compound, for labeling components in viral systems and other challenging biological contexts uni-heidelberg.de.

Methodological Refinements for Quantitation and Data Analysis

Achieving accurate quantitative information from fluorescence imaging experiments using this compound conjugates requires robust methodologies for data acquisition and analysis. Challenges include accounting for variations in probe concentration, labeling efficiency, cellular uptake, and photobleaching across samples and experiments.